REACTION_CXSMILES
|
C([O-])([O-])=O.[K+].[K+].[N+:7]([CH2:9]S(C1C=CC(C)=CC=1)(=O)=O)#[C-:8].[F:20][C:21]([F:32])([F:31])[O:22][C:23]1[CH:30]=[CH:29][C:26]([CH:27]=[O:28])=[CH:25][CH:24]=1>CO>[F:20][C:21]([F:31])([F:32])[O:22][C:23]1[CH:30]=[CH:29][C:26]([C:27]2[O:28][CH:9]=[N:7][CH:8]=2)=[CH:25][CH:24]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
5.09 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
3.95 g
|
Type
|
reactant
|
Smiles
|
[N+](#[C-])CS(=O)(=O)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
2.63 mL
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(C=O)C=C1)(F)F
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was refluxed for 2 hrs
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
After this time, the reaction mixture was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The remaining residue was dissolved in water (50 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extract with EtOAc (50 ml)
|
Type
|
WASH
|
Details
|
The EtOAc layer was washed with saturated aqueous NaCl (30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0-100% EtOAc/Hex
|
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=CC=C(C=C1)C1=CN=CO1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 15.27 mmol | |
AMOUNT: MASS | 3.5 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |